3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, a thiophene ring, a sulfonyl group, and an oxazolidine-2,4-dione group .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For instance, the sulfonyl group might be involved in substitution reactions, and the piperidine ring might undergo reactions at the nitrogen atom .Scientific Research Applications
SYNTHESIS AND ANTICANCER ACTIVITY
Compounds structurally related to oxazolidine-2,4-diones have been synthesized and evaluated for their anticancer activity. For example, N-substituted indole derivatives based on thiazolidine-2,4-dione frameworks have been characterized and shown to exhibit anticancer activity against the MCF-7 human breast cancer cell line, indicating a potential for the development of novel anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).
ANTIBACTERIAL AND ANTIFUNGAL PROPERTIES
Compounds incorporating thiazolidine-2,4-dione moieties have been synthesized and found to possess significant antimicrobial activities. These compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and A. flavus, highlighting their potential use in developing new antimicrobial agents (O. Prakash et al., 2010).
IMPROVED GLUCOSE TOLERANCE
Oxazolidinediones, specifically 5-substituted derivatives, have been studied for their effects on improving glucose tolerance in fasted rats. These compounds showed unique properties by not inducing hypoglycemia below normal fasting glycemia levels, which could provide a novel approach for managing glucose levels in metabolic disorders (R. Schnur & M. Morville, 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S2/c13-9-1-2-11(21-9)22(18,19)14-5-3-8(4-6-14)15-10(16)7-20-12(15)17/h1-2,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELWZIXTMDQIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.